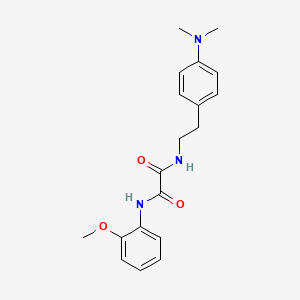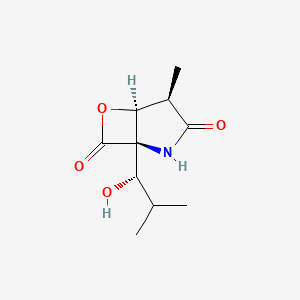
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide, also known as DMAA, is a synthetic compound that has been widely used as a dietary supplement and pre-workout stimulant. DMAA has been the subject of much scientific research due to its potential as a performance-enhancing drug.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide, also known as N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyphenyl)ethanediamide:
Pharmacological Research
This compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets. Researchers investigate its efficacy as a potential therapeutic agent for treating diseases such as cancer, neurological disorders, and infections. Its structure allows it to bind to specific receptors or enzymes, making it a candidate for drug development .
Chemical Synthesis
In the field of organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure, featuring both dimethylamino and methoxyphenyl groups, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
Researchers explore the use of this compound in the development of new materials. Its chemical properties make it suitable for creating polymers, coatings, and other materials with specific desired characteristics. Studies focus on its potential to enhance the durability, flexibility, and functionality of these materials .
Biochemical Assays
This compound is utilized in various biochemical assays to study enzyme activity, protein interactions, and cellular processes. Its ability to act as a substrate or inhibitor in these assays helps researchers understand the underlying mechanisms of biological systems and identify potential therapeutic targets .
Environmental Science
In environmental research, this compound is investigated for its potential impact on ecosystems and its role in pollution control. Studies examine its degradation pathways, toxicity, and interactions with environmental components, contributing to the development of strategies for mitigating its environmental impact .
Agricultural Science
In agriculture, this compound is explored for its potential use as a pesticide or plant growth regulator. Studies focus on its efficacy in controlling pests, enhancing crop yields, and improving plant health, contributing to sustainable agricultural practices.
These diverse applications highlight the compound’s versatility and significance in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Pharmacological Research Chemical Synthesis Material Science Biochemical Assays Environmental Science : Analytical Chemistry : Neuroscience Research : Agricultural Science
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVNFLCLOMIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride](/img/structure/B2662017.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)



![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)
